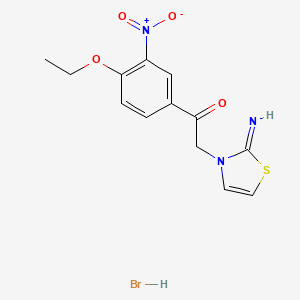
1-(3-methoxybenzoyl)-4-(3-pyridinylmethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(3-methoxybenzoyl)-4-(3-pyridinylmethyl)piperazine" belongs to the class of piperazine derivatives. Piperazines are recognized for their versatile chemical framework, which allows for a wide range of biological activities and chemical properties. They are often studied for their potential in developing new therapeutic agents and for their interesting chemical behavior.
Synthesis Analysis
The synthesis of piperazine derivatives typically involves multi-step chemical reactions, including reductive amination, amide hydrolysis, and N-alkylation. For example, compounds related to the target molecule have been synthesized from pyrazolo[1,5-α]pyridine-3-carbaldehyde and 1-piperazinecarboxaldehyde through these reactions, demonstrating the complexity and the meticulous approach needed for their synthesis (Li Guca, 2014).
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often characterized by X-ray crystallography, revealing detailed insights into their conformation, bonding, and interactions. For instance, compounds within this class have been shown to form various supramolecular assemblies based on hydrogen bonding, demonstrating their potential for forming complex structures (Chayanna Harish Chinthal et al., 2021).
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
1-(3-methoxybenzoyl)-4-(3-pyridinylmethyl)piperazine derivatives have been synthesized and evaluated for their antimicrobial activity. For instance, the synthesis of new pyridine derivatives, including those related to the core structure of interest, has shown variable and modest activity against investigated strains of bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Drug Discovery and Receptor Binding
Research has also explored the incorporation of structures similar to 1-(3-methoxybenzoyl)-4-(3-pyridinylmethyl)piperazine into compounds with potential as dopamine receptor partial agonists. These compounds have been found to favor activation of G proteins over β-arrestin recruitment at dopamine D2 receptors, indicating their potential in drug discovery, particularly for psychiatric and neurological conditions (Möller et al., 2017).
Anti-Inflammatory and Analgesic Agents
Further research into the synthesis of novel compounds derived from structures related to 1-(3-methoxybenzoyl)-4-(3-pyridinylmethyl)piperazine has shown promising anti-inflammatory and analgesic activities. These compounds have been tested as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, revealing significant potential as new therapeutic agents for treating inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Development of Radiolabeled Compounds
The compound [18F]p-MPPF, which shares structural motifs with 1-(3-methoxybenzoyl)-4-(3-pyridinylmethyl)piperazine, has been developed as a radiolabeled antagonist for the study of 5-HT1A receptors using positron emission tomography (PET). This highlights the application of such compounds in neuroimaging to study serotonergic neurotransmission, providing valuable insights into neurological disorders (Plenevaux et al., 2000).
Propriétés
IUPAC Name |
(3-methoxyphenyl)-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-23-17-6-2-5-16(12-17)18(22)21-10-8-20(9-11-21)14-15-4-3-7-19-13-15/h2-7,12-13H,8-11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMUOJYMXMFJSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-tert-butyl-4-{[4-hydroxy-4-(3-pyridinyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5541805.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B5541813.png)
![5-(2-bromophenyl)-4-[(2-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5541825.png)

![4-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-2,6-dimethylpyrimidine](/img/structure/B5541838.png)


![3-methyl-8-[(3'-methylbiphenyl-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5541848.png)

![N-(2-fluorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5541873.png)
![(1S*,5R*)-6-benzyl-3-[(5-methyl-2-pyrazinyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541881.png)
![N-[2-(4-chlorophenyl)ethyl]benzenesulfonamide](/img/structure/B5541899.png)

